Cas no 107757-06-2 (3-Methyl-5-nitrobenzaldehyde)

3-Methyl-5-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-5-nitrobenzaldehyde
- Z1255430774
- DTXSID20548459
- 107757-06-2
- SCHEMBL3064197
- MFCD18399644
- AS-46318
- EN300-7407520
- DA-20274
- CS-0196490
- AKOS016000844
- CL9379
- JXJUTTOJJMSVBB-UHFFFAOYSA-N
- AB75685
- DTXCID50499243
-
- MDL: MFCD18399644
- インチ: InChI=1S/C8H7NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3
- InChIKey: JXJUTTOJJMSVBB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1)[N+](=O)[O-])C=O
計算された属性
- せいみつぶんしりょう: 165.042593085g/mol
- どういたいしつりょう: 165.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 62.9Ų
3-Methyl-5-nitrobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M219918-500mg |
3-Methyl-5-nitrobenzaldehyde |
107757-06-2 | 500mg |
$ 210.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1349-5G |
3-methyl-5-nitrobenzaldehyde |
107757-06-2 | 95% | 5g |
¥ 2,336.00 | 2023-04-05 | |
TRC | M219918-100mg |
3-Methyl-5-nitrobenzaldehyde |
107757-06-2 | 100mg |
$ 65.00 | 2022-06-02 | ||
Enamine | EN300-7407520-0.1g |
3-methyl-5-nitrobenzaldehyde |
107757-06-2 | 95% | 0.1g |
$40.0 | 2023-05-30 | |
Enamine | EN300-7407520-0.05g |
3-methyl-5-nitrobenzaldehyde |
107757-06-2 | 95% | 0.05g |
$27.0 | 2023-05-30 | |
Ambeed | A967530-1g |
3-Methyl-5-nitrobenzaldehyde |
107757-06-2 | 98% | 1g |
$136.0 | 2024-04-26 | |
Ambeed | A967530-250mg |
3-Methyl-5-nitrobenzaldehyde |
107757-06-2 | 98% | 250mg |
$58.0 | 2024-04-26 | |
A2B Chem LLC | AE24882-1g |
3-Methyl-5-nitrobenzaldehyde |
107757-06-2 | 98% | 1g |
$100.00 | 2024-04-20 | |
1PlusChem | 1P0094GI-100mg |
3-Methyl-5-nitrobenzaldehyde |
107757-06-2 | 98% | 100mg |
$6.00 | 2023-12-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1349-1g |
3-methyl-5-nitrobenzaldehyde |
107757-06-2 | 95% | 1g |
¥779.0 | 2024-04-26 |
3-Methyl-5-nitrobenzaldehyde 関連文献
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1. 422. The stability of coumarinic acids. Chelation of the hydroxyl groupMalcolm Crawford,J. W. Rasburn J. Chem. Soc. 1956 2155
3-Methyl-5-nitrobenzaldehydeに関する追加情報
Introduction to 3-Methyl-5-nitrobenzaldehyde (CAS No. 107757-06-2)
3-Methyl-5-nitrobenzaldehyde is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. With the CAS number 107757-06-2, this compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring both a methyl group and a nitro substituent attached to a benzaldehyde core, makes it an intriguing candidate for further exploration in medicinal chemistry.
The chemical formula of 3-Methyl-5-nitrobenzaldehyde is C₈H₇NO₄, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the nitro group (–NO₂) at the 5-position relative to the aldehyde functionality (–CHO) imparts distinct reactivity and electronic characteristics to the molecule. This reactivity has been leveraged in multiple synthetic pathways, enabling the construction of complex scaffolds that are prevalent in drug discovery efforts.
In recent years, 3-Methyl-5-nitrobenzaldehyde has been employed as a key building block in the development of novel therapeutic agents. Its ability to undergo selective functionalization at both the aromatic ring and the aldehyde group allows for the introduction of diverse pharmacophores. This flexibility has been particularly valuable in designing molecules with potential applications in oncology, neurology, and anti-inflammatory therapies.
One of the most compelling aspects of 3-Methyl-5-nitrobenzaldehyde is its role in synthesizing heterocyclic compounds, which are known for their broad spectrum of biological activities. Researchers have utilized this compound to construct fused rings such as pyrazoles, triazoles, and tetrazoles, which are integral components of many approved drugs. The nitro group's ability to participate in nucleophilic addition reactions further enhances its utility as a synthetic intermediate.
Recent studies have highlighted the importance of 3-Methyl-5-nitrobenzaldehyde in developing small-molecule inhibitors targeting specific enzymatic pathways. For instance, derivatives of this compound have been investigated for their potential to modulate kinases and phosphodiesterases, which are critical players in cellular signaling cascades. The methyl group at the 3-position provides steric hindrance that can fine-tune binding interactions with biological targets, improving selectivity and potency.
The pharmacokinetic properties of compounds derived from 3-Methyl-5-nitrobenzaldehyde have also been extensively studied. The nitro group can influence metabolic stability and distribution within biological systems, making it a valuable feature for optimizing drug-like properties. Additionally, the aldehyde functionality allows for further derivatization into amides or imines, expanding the structural diversity accessible through this intermediate.
In academic research circles, 3-Methyl-5-nitrobenzaldehyde has been used as a scaffold for exploring novel reaction mechanisms. Its reactivity under various conditions has provided insights into catalytic processes that could be harnessed for greener synthetic methodologies. This aligns with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.
The synthesis of 3-Methyl-5-nitrobenzaldehyde itself presents an interesting challenge due to its nitro-substituted aromatic system. While traditional methods involving nitration followed by formylation or oxidation have been reported, modern approaches often employ catalytic techniques to improve yields and reduce byproduct formation. These advancements reflect broader trends toward more efficient synthetic routes in industrial applications.
Future directions in research involving 3-Methyl-5-nitrobenzaldehyde may explore its potential as a starting material for bioactive natural product analogs. By leveraging its structural features, chemists aim to generate molecules with enhanced binding affinities or altered pharmacological profiles. Such efforts could lead to the discovery of next-generation therapeutics with improved efficacy and reduced side effects.
The versatility of 3-Methyl-5-nitrobenzaldehyde extends beyond pharmaceutical applications; it has also found utility in materials science and agrochemical research. Its ability to serve as a precursor for polymers with tailored properties underscores its broad industrial relevance. As synthetic methodologies continue to evolve, new derivatives and applications for this compound are likely to emerge.
In conclusion,3-Methyl-5-nitrobenzaldehyde (CAS No. 107757-06-2) represents a valuable asset in modern chemical synthesis and drug development. Its unique structural attributes enable diverse functionalization strategies, making it indispensable for medicinal chemists seeking innovative molecular architectures. As ongoing research unveils new possibilities for this compound, its significance is poised to grow further within both academic and industrial settings.
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